

Comparison Guide: Validation of a New Analytical Method for Parlar 26

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Compound of Interest					
Compound Name:	Parlar 26				
Cat. No.:	B1253220	Get Quote			

This guide provides a comparative analysis of a new High-Performance Liquid Chromatography (HPLC) method for the quantification of **Parlar 26**, a novel active pharmaceutical ingredient (API). The performance of this new method is evaluated against two alternative analytical techniques. **Parlar 26** is identified as an octachlorinated toxaphene congener, a class of compounds that demands robust and sensitive analytical methods for accurate quantification.[1][2] This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on method selection for quality control and stability testing.

Data Presentation: Comparative Validation Parameters

The following table summarizes the key performance characteristics of the newly developed HPLC-UV method compared to two alternative methods: a conventional HPLC-UV method and a Gas Chromatography-Mass Spectrometry (GC-MS) method.



Validation Parameter	New Method (HPLC-UV)	Alternative Method 1 (Conventional HPLC-UV)	Alternative Method 2 (GC- MS)	ICH Guideline Acceptance Criteria
Accuracy (% Recovery)	99.5% ± 1.2%	97.8% ± 2.5%	101.2% ± 0.8%	98.0% - 102.0%
Precision (%				
- Repeatability	0.85%	1.52%	0.45%	≤ 2%
- Intermediate Precision	1.10%	1.98%	0.68%	≤ 2%
Specificity	No interference from placebo and degradation products	Minor interference from a known impurity	High specificity, mass fragmentation confirms identity	No interference at the retention time of the analyte
Linearity (R²)	0.9998	0.9985	0.9999	≥ 0.999
Range (μg/mL)	1 - 100	5 - 80	0.1 - 50	80% - 120% of the test concentration
Limit of Detection (LOD) (µg/mL)	0.2	1.0	0.02	-
Limit of Quantitation (LOQ) (µg/mL)	0.7	3.5	0.08	-
Robustness	Unaffected by minor changes in pH and flow rate	Sensitive to changes in mobile phase composition	Requires stringent temperature control	Consistent results with small, deliberate variations

Experimental Protocols

Validation & Comparative





Detailed methodologies for the validation of the new HPLC-UV method for **Parlar 26** are provided below. These protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[3]

1. New Method: HPLC-UV System

Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

• Column: C18 column (4.6 x 150 mm, 3.5 μm).

Mobile Phase: Acetonitrile:Water (80:20 v/v).

• Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 220 nm.

Injection Volume: 10 μL.

2. Validation Procedures

- Specificity: The specificity of the method was evaluated by analyzing blank (placebo), standard, and sample solutions. Forced degradation studies were also performed by exposing the sample to acid, base, oxidative, thermal, and photolytic stress to ensure no interference from potential degradation products.
- Linearity: Linearity was assessed by preparing and analyzing five standard solutions of Parlar 26 at concentrations ranging from 1 μg/mL to 100 μg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.
- Accuracy: The accuracy of the method was determined by the recovery of known amounts of Parlar 26 spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.
- Precision:

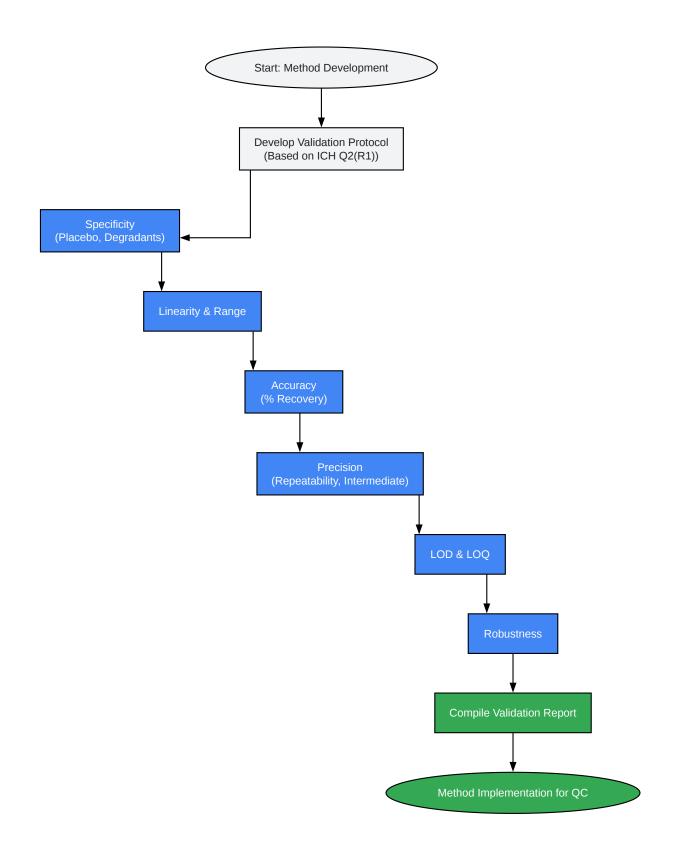


- Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
- Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by two different analysts using different equipment.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = $3.3 * (\sigma/S)$ and LOQ = $10 * (\sigma/S)$, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
- Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile).

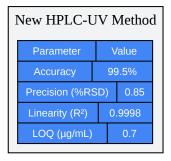
Mandatory Visualization

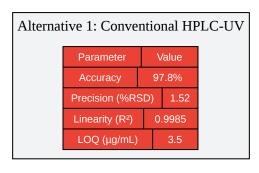
The following diagrams illustrate the key workflows and relationships in the validation of the new analytical method for **Parlar 26**.

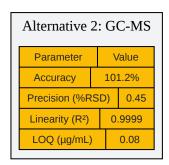












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